FD-838
Description
The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione is a structurally complex heterospirocyclic molecule. Its core framework consists of a 1-oxa-7-azaspiro[4.4]nonene system fused with a dione moiety (positions 4 and 6). Key substituents include:
- A benzoyl group at position 8, contributing electron-withdrawing properties.
- Hydroxy and methoxy groups at positions 9 and 8, respectively, enhancing polarity.
- A methyl group at position 3, influencing steric effects.
Properties
Molecular Formula |
C22H21NO7 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1 |
InChI Key |
PXIIDWGMSCTXAQ-CEMLEFRQSA-N |
Isomeric SMILES |
CCC1=CC=C(O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
Canonical SMILES |
CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Aza-Bohlmann Cyclisation
The aza-Bohlmann cyclisation is a pivotal method for constructing the spirocyclic core of azaspirofuran A and related alkaloids. This method is an adaptation of the classical Bohlmann cyclisation, which involves oxidative spirocyclisation of 2-(ω-hydroxyalkyl)furans to yield dioxaspiro compounds. The aza-Bohlmann variant uses 2-(ω-aminoalkyl)furans as starting materials.
- Oxidation of 2-(ω-aminoalkyl)furans using oxidants such as meta-chloroperbenzoic acid (m-CPBA) or singlet oxygen (generated via rose bengal sensitization under visible light) to form hydroxy- or methoxybutenolides.
- Acid-catalyzed spirocyclisation using concentrated sulfuric acid (H2SO4) to induce ring closure forming the spiroaminoacetal framework.
- The reaction conditions are finely tuned to control stereochemistry and yield.
Reaction conditions summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | (i) m-CPBA, dichloromethane (DCM) or (ii) O2, rose bengal, visible light, MeOH | Formation of hydroxy- or methoxybutenolides |
| Spirocyclisation | 30% aqueous H2SO4 | Formation of [4.4]- and [4.5]-spiroaminoacetals |
| Equilibration (optional) | Acid-catalyzed equilibration in acetonitrile | Thermodynamic control of axial/equatorial isomers |
The axial isomer is thermodynamically favored in acetonitrile for substrates with 3-O-isovaleryl or 3-O-benzyl substituents.
Oxidative Furan Functionalization
The oxidation of the furan ring is a critical step for introducing the butenolide moiety necessary for spirocyclisation. The Achmatowicz rearrangement and its aza-variant are commonly employed:
- The Achmatowicz rearrangement involves oxidation of furans to hydroxybutenolides.
- The aza-Achmatowicz rearrangement extends this to aminoalkyl-substituted furans, facilitating the formation of nitrogen-containing spirocycles.
These oxidative transformations are typically performed using peracids (e.g., m-CPBA) or singlet oxygen generated photochemically.
Synthesis of Precursors
The preparation of the 2-(5-ethylfuran-2-yl) substituent and the aminoalkyl side chain involves multistep synthetic sequences:
- Construction of substituted furans via metal-catalyzed cyclizations.
- Introduction of aminoalkyl side chains through functional group interconversions and protective group strategies.
- Large scale synthesis of difuran amines as key intermediates for subsequent oxidation and cyclisation steps.
Research Findings and Experimental Data
Stereochemical Outcomes and Isomer Ratios
Studies on N-sulfonylspiroaminoacetals with different 3-O-substituents revealed the following axial/equatorial isomer ratios after acid-catalyzed equilibration:
| Substituent (R) | Axial Isomer Ratio (%) | Equatorial Isomer Ratio (%) |
|---|---|---|
| O-Benzyl (Bn) | 60 | 40 |
| O-Isovaleryl (i-Val) | 70 | 30 |
These findings indicate a preference for axial isomers under the specified conditions, which is important for controlling the stereochemistry of the final spirocyclic product.
Overall Yields and Step Counts
- The total synthesis of related spiroaminoacetal alkaloids such as pandamarilactone-1, using aza-Bohlmann cyclisation, was achieved in 13 steps with an overall yield of approximately 3% from simple starting materials like 4-pentyn-1-ol.
- Oxidation and cyclisation steps are critical bottlenecks affecting yield and stereochemical purity.
Summary Table of Preparation Methodology
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Synthesis of substituted furans | Metal-catalyzed cyclizations | Formation of 5-ethylfuran moiety | Precursor preparation |
| Introduction of aminoalkyl chain | Functional group transformations | Installation of amino side chain | Protecting groups used |
| Oxidation of aminoalkyl furans | m-CPBA or singlet oxygen + rose bengal | Formation of hydroxy/methoxybutenolides | Key oxidative step |
| Acid-catalyzed spirocyclisation | Concentrated H2SO4 | Formation of spiroaminoacetal core | Controls stereochemistry |
| Acid equilibration | Acid in acetonitrile | Axial/equatorial isomer equilibration | Thermodynamic control |
Chemical Reactions Analysis
Types of Reactions
The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Spiro System Differences :
Substituent Effects :
- 5-Ethylfuran-2-yl (target): Enhances lipophilicity and aromaticity compared to pseurotin A’s dihydroxyhexenyl group, which increases hydrophilicity via hydrogen bonding .
- Benzothiazol-2-yl (synthesized compounds): Introduces strong electron-withdrawing effects, shifting IR C-H stretching to higher frequencies (e.g., 3050–3100 cm⁻¹) due to conjugation with electron-deficient groups .
Spectroscopic and Physical Properties
IR Spectroscopy :
- Synthesized spiro[4.5] compounds exhibit elevated C-H stretching (benzylic) at ~3050–3100 cm⁻¹ due to electron-withdrawing substituents (benzothiazol, phenyl) . The target compound’s ethylfuran (electron-donating) may lower this frequency.
- Pseurotin A’s dihydroxyhexenyl group shows broad O-H stretches (~3200–3500 cm⁻¹), absent in the target compound .
UV-Vis Spectroscopy :
Data Tables and Research Findings
Table 1: Key Functional Group Comparisons
| Group | Target Compound | Pseurotin A | Synthesized Spiro[4.5] Compounds |
|---|---|---|---|
| Position 2 Substituent | 5-Ethylfuran-2-yl | 1,2-Dihydroxy-3-hexenyl | Benzothiazol-2-yl |
| Spiro System | 1-Oxa-7-aza-[4.4] | 1-Oxa-7-aza-[4.4] | 7-Oxa-9-aza-[4.5] |
| Key Spectral Features | N/A | O-H stretches | High C-H stretches (~3050 cm⁻¹) |
Table 2: Inferred Property Trends
Biological Activity
The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione , also known as FD-838 or Azaspirofuran A, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 411.41 g/mol. The structure features multiple functional groups including a benzoyl group, methoxy group, and hydroxyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO7 |
| Molecular Weight | 411.41 g/mol |
| Melting Point | 98–99°C |
| Solubility | Soluble in Methanol, Chloroform, Benzene; Fairly soluble in Ether, Hexane |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against several pathogens. Research indicates that it inhibits the growth of plant fungal pathogens such as Botrytis cinerea and Glomerella cingulata . This suggests potential applications in agricultural chemicals as a biopesticide .
Antitumor Activity
Studies have shown that this compound possesses anti-tumor activity. It has been isolated from the mycelia of the basidiomycete Hericium erinaceum , indicating its potential as a lead compound in cancer therapy. The exact mechanisms through which it exerts these effects are still under investigation but may involve the induction of apoptosis in cancer cells.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets within cells. This may include inhibition of key enzymes involved in cell proliferation and survival pathways. Further research into structure-activity relationships (SAR) could elucidate how modifications to the compound enhance its efficacy.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal growth in vitro when tested against various strains of plant pathogens. The minimal inhibitory concentration (MIC) was determined to be low, indicating high potency.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound induces cytotoxic effects through mechanisms that may involve oxidative stress and disruption of cellular signaling pathways .
- Comparative Analysis : Similar compounds with spirocyclic structures were analyzed for their biological activities. For instance, compounds like 2-Methylquinoline and 1-Azabicyclo[3.3.0]octan showed varying degrees of antimicrobial and analgesic effects respectively, highlighting the unique profile of this compound due to its specific functional groups .
Future Directions
Ongoing research is focused on:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- SAR Investigations : Exploring modifications to enhance its biological activity and reduce potential toxicity.
- Clinical Trials : Assessing safety and efficacy in clinical settings for potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of this spiro compound be optimized for improved yield and purity?
- Methodological Answer :
- Reaction Conditions : Use anhydrous benzene as the solvent under reflux at 80°C for 3 hours to promote cyclization. Ensure strict anhydrous conditions to avoid side reactions .
- Workup : Remove solvent under reduced pressure and recrystallize the crude product from tetrahydrofuran (THF) to enhance purity.
- Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates.
- Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry benzene | |
| Temperature | 80°C (reflux) | |
| Recrystallization | THF |
Q. What spectroscopic techniques are most effective for characterizing functional groups and stereochemistry?
- Methodological Answer :
- IR Spectroscopy : Identify lactone (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) groups. Note that benzylic C-H stretches may shift to higher wavelengths due to electron-withdrawing groups (e.g., benzoyl, methoxy) .
- UV-Vis : Detect conjugation in the furan and benzoyl moieties (λmax ~250–300 nm) .
- Elemental Analysis : Confirm molecular formula (e.g., C, H, N percentages) .
- X-ray Crystallography : Resolve absolute stereochemistry at chiral centers (5S, 8S, 9R) .
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
- Methodological Answer :
- Basic Conditions : Treat with anhydrous pyrrolidine to test lactone ring cleavage via acyl-oxygen bond breakage. Monitor degradation products (e.g., open-chain amides) using HPLC or NMR .
- Acidic Conditions : Test solubility in dilute HCl; insolubility suggests non-ionic degradation products (e.g., cyclic diamides rather than amino acids) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?
- Methodological Answer :
- Acyl-Oxygen vs. Alkyl-Oxygen Cleavage : Under basic conditions (e.g., pyrrolidine), acyl-oxygen cleavage dominates, yielding open-chain amides. Alkyl-oxygen cleavage would produce water-soluble amino acids, which are not observed .
- Computational Studies : Use density functional theory (DFT) to calculate bond dissociation energies and transition states for competing pathways .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the spiro system and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on the benzoyl and furan groups as potential binding motifs.
Q. What advanced analytical methods can resolve stereoisomers or trace impurities?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based chiral column with a hexane/isopropanol gradient to separate enantiomers or diastereomers .
- LC-MS/MS : Quantify impurities listed in pharmacopeial standards (e.g., azaspiro[4.5]decane-7,9-dione derivatives) .
- Key Reference Data :
| Impurity | CAS Number | Pharmacopeial Standard |
|---|---|---|
| 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | EP |
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected IR shifts)?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and X-ray data to confirm structural assignments. For example, unusually high C-H stretching frequencies in IR may arise from electron-withdrawing groups (benzoyl, methoxy) adjacent to the benzylic carbon .
- Dynamic NMR : Study temperature-dependent NMR spectra to detect conformational flexibility or tautomerism.
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks in complex regions of the spectrum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
